4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
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Overview
Description
4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound with a unique structure that includes a pyrazine ring, a triazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of the pyrazine and triazole intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-[({[3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide
- 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide
Uniqueness
What sets 4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
618427-28-4 |
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Molecular Formula |
C17H17N7O2S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[[2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C17H17N7O2S/c1-2-24-16(13-9-19-7-8-20-13)22-23-17(24)27-10-14(25)21-12-5-3-11(4-6-12)15(18)26/h3-9H,2,10H2,1H3,(H2,18,26)(H,21,25) |
InChI Key |
VUSJEDSYOIVAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC=CN=C3 |
Origin of Product |
United States |
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